3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride
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Description
3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride is a useful research compound. Its molecular formula is C11H17Cl2N5 and its molecular weight is 290.19. The purity is usually 95%.
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Biological Activity
3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine; dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by a complex heterocyclic structure that includes multiple fused rings. Its molecular formula is C11H15N5⋅2HCl, with a molecular weight of approximately 270.18 g/mol. The unique arrangement of nitrogen and carbon atoms in its structure allows for diverse interactions with biological targets.
The biological activity of 3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine is primarily attributed to its ability to interact with various enzymes and receptors within the body. Notably, it has shown potential as an inhibitor of c-Met kinase, which plays a critical role in cell signaling pathways associated with cancer progression.
Key Mechanisms:
- Kinase Inhibition : The compound exhibits significant inhibitory activity against c-Met kinase, which is implicated in several types of cancer. Research indicates that it can bind effectively to the ATP-binding site of the kinase, disrupting its function and potentially leading to reduced tumor growth.
- Cytotoxicity : In vitro studies have demonstrated that the compound exhibits moderate cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
In Vitro Studies
A series of studies have evaluated the cytotoxicity and kinase inhibitory activities of 3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine. The following table summarizes key findings from these studies:
Compound | Cell Line | IC50 (μM) | Kinase Inhibition (IC50 μM) |
---|---|---|---|
3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | A549 | 1.06 ± 0.16 | 0.090 |
3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | MCF-7 | 1.23 ± 0.18 | - |
3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | HeLa | 2.73 ± 0.33 | - |
These results indicate that the compound has promising anticancer properties with particular efficacy against lung and breast cancer cell lines.
Case Studies
In a notable study published in the journal Frontiers in Chemistry, researchers synthesized various triazolo-pyridazine derivatives and evaluated their biological activities. The study highlighted that compounds similar to 3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine demonstrated significant inhibition of c-Met kinase and cytotoxicity against cancer cell lines .
Properties
IUPAC Name |
3-methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5.2ClH/c1-8-13-14-11-3-2-10(15-16(8)11)9-4-6-12-7-5-9;;/h2-3,9,12H,4-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPSHDXHHHGGBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.